molecular formula C7H3ClFNO4 B128571 4-Chloro-5-fluoro-2-nitrobenzoic acid CAS No. 129951-45-7

4-Chloro-5-fluoro-2-nitrobenzoic acid

Cat. No. B128571
M. Wt: 219.55 g/mol
InChI Key: GGTQVIUWLUDQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2-nitrobenzoic acid is a chemical compound that has been studied for its potential as a building block in the synthesis of various heterocyclic scaffolds, which are of significant importance in drug discovery. The compound's reactivity allows for the preparation of substituted nitrogenous heterocycles with 5-7-membered cycles, which can be used to create diverse libraries of compounds for pharmaceutical research .

Synthesis Analysis

The synthesis of heterocyclic compounds using 4-Chloro-5-fluoro-2-nitrobenzoic acid involves its immobilization on Rink resin, followed by chlorine substitution, reduction of the nitro group, and appropriate cyclization to afford benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. However, attempts to prepare an 8-membered benzodiazocine cycle were unsuccessful, indicating limitations in the method .

Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoro-2-nitrobenzoic acid-related compounds has been characterized using various spectroscopic and X-ray diffraction techniques. For example, the crystal structures of molecular salts of a similar compound, 2-Chloro-4-nitrobenzoic acid, were determined by single-crystal X-ray diffraction, revealing the importance of halogen bonds in these structures . Additionally, the polymorphic system of 2-Chloro-4-nitrobenzoic acid has been studied, showing two modifications with distinct crystal structures organized into dimer units .

Chemical Reactions Analysis

The reactivity of 4-Chloro-5-fluoro-2-nitrobenzoic acid in chemical reactions is highlighted by its ability to form various heterocyclic compounds. The presence of halogen bonds, alongside strong hydrogen bonds, plays a vital role in the crystal stabilization of molecular adducts of similar compounds . The coordination polymeric structures in the sodium salt of 4-Chloro-3-nitrobenzoic acid also demonstrate the compound's ability to form complex structures stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-5-fluoro-2-nitrobenzoic acid and related compounds have been explored through various analytical techniques. For instance, the solid-state behavior of 2-Chloro-4-nitrobenzoic acid has been reinvestigated using infrared spectra, differential scanning calorimetry, and thermomicroscopy, revealing two polymorphic forms with different thermal stabilities . The vibrational wavenumbers, hyperpolarizability, and infrared intensities of a related compound, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, were computed using HF and DFT methods, providing insights into the molecule's stability and charge transfer .

Scientific Research Applications

Heterocyclic Compound Synthesis

CFNBA serves as a key building block in the synthesis of various heterocyclic scaffolds. Křupková et al. (2013) demonstrated its utility in creating a wide array of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, highlighting its potential in drug discovery efforts Křupková, Funk, Soural, & Hlaváč, 2013.

Molecular Structure Analysis

Practical applications of CFNBA extend into the analysis of molecular structures. A study by Pramanik, Dey, and Mukherjee (2019) utilized CFNBA and other benzoic acid derivatives to explore their crystal structures through X-ray powder diffraction. This research provides valuable insights into the nature of molecular interactions and the electronic structure of these compounds Pramanik, Dey, & Mukherjee, 2019.

Future Directions

4-Chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block that can serve as a starting material in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles . This suggests potential future directions in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

4-chloro-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTQVIUWLUDQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-2-nitrobenzoic acid

CAS RN

129951-45-7
Record name 4-Chloro-5-fluoro-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.